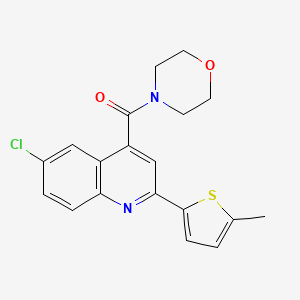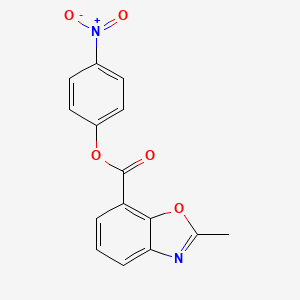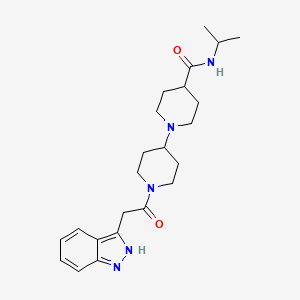
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as TAK-632, is a novel small molecule inhibitor of mitogen-activated protein kinase (MAPK) signaling pathways. MAPK pathways play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways has been implicated in various human diseases, including cancer. TAK-632 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a selective inhibitor of MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. It binds to the ATP-binding pocket of MAPK kinases, preventing their activity and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have potent antitumor activity in preclinical models of cancer. It inhibits the growth of cancer cells in vitro and in vivo. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline also inhibits the activity of MAPK pathways in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to use in vitro and in vivo experiments. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has shown potent antitumor activity in preclinical models of cancer, making it a promising candidate for further development as an anticancer agent. However, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has some limitations, including its low solubility in water and its potential toxicity in humans.
未来方向
There are several future directions for 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline research. First, further preclinical studies are needed to determine the optimal dose and schedule of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline for anticancer therapy. Second, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in humans. Third, combination therapy with 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline and other anticancer agents should be explored to enhance its antitumor activity. Fourth, the potential use of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in other diseases, such as inflammatory disorders, should be investigated. Finally, the development of more potent and selective MAPK inhibitors should be pursued to improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a novel small molecule inhibitor of MAPK pathways with potent antitumor activity in preclinical models of cancer. It inhibits the activity of MAPK kinases, leading to cell cycle arrest and apoptosis. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments, including its small size and potent antitumor activity. However, further research is needed to determine its optimal dose and schedule for anticancer therapy and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline involves several steps, starting from commercially available starting materials. The first step involves the preparation of 6-chloro-4-(4-morpholinylcarbonyl)quinoline. This intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid to obtain 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including melanoma, pancreatic cancer, colorectal cancer, and lung cancer. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline inhibits the activity of MAPK pathways, which are frequently dysregulated in cancer cells. Inhibition of these pathways leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition.
属性
IUPAC Name |
[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-2-5-18(25-12)17-11-15(19(23)22-6-8-24-9-7-22)14-10-13(20)3-4-16(14)21-17/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZMABNTSEJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)


![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)
